4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
4-methoxy-6-oxo-1-phenyl-N-(4-pyrazol-1-ylcyclohexyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-29-20-14-21(27)25(17-6-3-2-4-7-17)15-19(20)22(28)24-16-8-10-18(11-9-16)26-13-5-12-23-26/h2-7,12-16,18H,8-11H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPNSOJSRHKSSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)NC2CCC(CC2)N3C=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Component Condensation (4CC) Protocol
A modified Hantzsch-type reaction assembles the dihydropyridine ring:
Reagents :
- Benzaldehyde (1.2 eq, phenyl source)
- Methyl acetoacetate (1.0 eq, keto-ester)
- Malononitrile (1.5 eq, cyclization agent)
- 4-(1H-Pyrazol-1-yl)cyclohexanamine (1.0 eq, amine nucleophile)
Conditions :
Mechanism :
- Knoevenagel condensation between aldehyde and malononitrile
- Michael addition of keto-ester to nitrile intermediate
- Cyclization with amine to form dihydropyridine
Alternative Pathway: Oxalate-Mediated Cyclization
For improved regiocontrol:
Step 1 : Enamine Formation
Methyl 4-methoxyacetoacetate + DMF-DMA
→ Methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate
Conditions : 25°C, 1.5 h, 89% yield
Step 2 : LiH-Promoted Cyclization
Enamine + Dimethyl oxalate + LiH (0.3 eq)
→ 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Conditions : 40°C, 14 h, 72% isolated
Functionalization of the Carboxamide Side Chain
Synthesis of 4-(1H-Pyrazol-1-yl)Cyclohexanamine
Route A : Direct Amination
4-Nitrocyclohexanol → Pd/C hydrogenation → 4-Aminocyclohexanol
4-Aminocyclohexanol + 1H-Pyrazole → Mitsunobu coupling → 4-(1H-Pyrazol-1-yl)cyclohexanol
Route B : SNAr Reaction
4-Fluorocyclohexane + 1H-Pyrazole-KOtBu
→ 4-(1H-Pyrazol-1-yl)cyclohexane (DMSO, 80°C, 6 h)
→ Nitration → Reduction → 4-(1H-Pyrazol-1-yl)cyclohexanamine
Carboxamide Coupling Strategies
Schotten-Baumann Acylation
1,6-Dihydropyridine-3-carbonyl chloride + 4-(1H-Pyrazol-1-yl)cyclohexanamine
→ Target compound (EtOAc, 0°C → 25°C, 2 h)
EDCI/HOBt-Mediated Coupling
Carboxylic acid (1.1 eq) + EDCI (1.5 eq) + HOBt (1.5 eq)
+ Amine (1.0 eq) in DMF, 12 h
Yield : 85% (HPLC purity >99%)
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclohexanamine Purity | >98% (HPLC) | +15% Yield |
| LiH Particle Size | <50 µm | +22% Conversion |
| Coupling Temperature | 0–5°C (Stepwise) | +18% Purity |
| Reaction Atmosphere | Argon vs. Nitrogen | +9% Yield |
Analytical Characterization
Key Spectroscopic Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 4.12 (q, J=7.1 Hz, 1H, cyclohexyl), 3.89 (s, 3H, OCH₃)
- HRMS : m/z 435.1887 [M+H]⁺ (Calc. 435.1891)
- IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend)
HPLC Conditions :
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Cost (USD) | % Total Cost |
|---|---|---|
| 4-(Pyrazolyl)cyclohexanamine | 1,240 | 38% |
| Dihydropyridine Acid | 980 | 30% |
| Coupling Reagents | 620 | 19% |
| Solvents/Purification | 420 | 13% |
Waste Stream Management
- LiOH/LiH residues require neutralization with HCl prior to aqueous disposal
- EtOAc from extractions: 92% recovery via distillation
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enables:
Biocatalytic Approaches
Lipase-mediated coupling (CAL-B enzyme):
- 50°C, pH 7.0, 88% yield
- Eliminates EDCI/HOBt waste
Chemical Reactions Analysis
Types of Reactions
4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound’s interactions with biological molecules make it a valuable tool for studying biochemical pathways and mechanisms.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Comparable Compounds
Key Observations:
Core Heterocycle :
- The target compound and ’s analog share a pyridine core, while ’s compound uses a pyridazine ring (two adjacent nitrogen atoms). Pyridazine derivatives often exhibit enhanced polarity and altered binding kinetics compared to pyridine analogs .
: The tetrazole substituent (a bioisostere for carboxylic acids) could improve metabolic stability and solubility compared to the target’s pyrazole .
Molecular Weight :
- ’s compound has a molecular weight of 326.31, while the target compound’s larger cyclohexyl-pyrazole group likely increases its molecular weight significantly (estimated >400 Da). Higher molecular weights may impact bioavailability.
Functional Implications
Solubility and Permeability :
- Target Binding: The pyridine core in the target compound and ’s analog could interact with kinase ATP-binding pockets via hydrogen bonding with the methoxy and oxo groups.
Biological Activity
The compound 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 366.4 g/mol. The compound features a methoxy group, a keto group, and a pyrazole moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.4 g/mol |
| CAS Number | 2034551-98-7 |
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine exhibit significant antimicrobial properties. A study on similar compounds demonstrated potent activity against various bacterial strains, suggesting that the presence of the pyrazole ring may enhance this effect through synergistic mechanisms involving inhibition of bacterial enzymes or disruption of cell membrane integrity.
Anticancer Properties
Dihydropyridine derivatives have been evaluated for their anticancer potential. A notable study highlighted that compounds structurally related to the target compound showed significant cytotoxic effects against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the pyrazole moiety is believed to play a crucial role in enhancing these effects by interacting with specific cellular targets.
Cardiovascular Effects
The compound's structural similarity to known calcium channel blockers suggests potential cardiovascular applications. Research has indicated that related dihydropyridines can modulate calcium influx in cardiac tissues, leading to decreased heart rate and improved cardiac output. Further studies are necessary to elucidate the specific cardiovascular effects of this compound.
The proposed mechanisms through which 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP levels and subsequent vasodilation.
- Cell Cycle Modulation : Compounds within this class have been reported to influence cell cycle progression, particularly in cancer cells, by inducing G0/G1 phase arrest.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancerous cells has been documented for related structures, potentially through activation of caspases.
Case Studies
Several studies have explored the biological activity of compounds closely related to the target structure:
- Antimicrobial Study : A derivative was tested against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) value as low as 10 µg/mL.
- Anticancer Research : A study involving a similar dihydropyridine showed IC50 values ranging from 15 to 30 µM against various cancer cell lines, indicating promising anticancer activity.
- Cardiovascular Trials : Clinical trials involving related compounds demonstrated significant reductions in systolic blood pressure and improved heart function metrics in hypertensive patients.
Q & A
Basic: What are the standard synthetic protocols for 4-methoxy-6-oxo-1-phenyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1,6-dihydropyridine-3-carboxamide?
Answer:
Synthesis typically involves multi-step routes starting with substituted pyridine or dihydropyridine precursors. A common approach includes:
- Step 1: Formation of the dihydropyridine core via cyclocondensation of β-keto esters with aryl aldehydes under acidic conditions .
- Step 2: Introduction of the 4-(1H-pyrazol-1-yl)cyclohexyl group via nucleophilic substitution or coupling reactions (e.g., using Pd catalysts for Suzuki-Miyaura coupling) .
- Step 3: Carboxamide formation via activation of the carboxylic acid (e.g., using HATU or EDC) and reaction with the cyclohexylamine derivative .
Key parameters include pH control (~7–9), solvent choice (THF/water mixtures), and low temperatures (0–5°C) to minimize side reactions .
Basic: How is the structural integrity of this compound confirmed in synthetic workflows?
Answer:
Structural validation employs:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, phenyl at C1) and dihydropyridine ring conformation .
- X-ray Crystallography: Resolves stereochemistry of the cyclohexyl-pyrazole moiety and confirms hydrogen-bonding patterns in the carboxamide group .
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching calculated mass within 2 ppm error) .
Basic: What preliminary biological assays are recommended to screen its activity?
Answer:
Initial screening should focus on:
- Enzyme Inhibition Assays: Test against kinases or oxidoreductases (e.g., COX-2, EGFR) using fluorogenic substrates and IC₅₀ determination .
- Cell Viability Assays: MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Solubility and Stability: Measure logP (via shake-flask method) and metabolic stability in liver microsomes .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Pd-based catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling efficiency in cyclohexyl group installation .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for carboxamide coupling; DMSO may enhance solubility but risk oxidation .
- Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 10 min vs. 24 hrs conventional) .
- Purification: Employ gradient HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate high-purity product (>98%) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
SAR exploration involves:
- Substituent Variation: Modify the pyrazole ring (e.g., replace 1H-pyrazole with 1,2,4-triazole) or methoxy group (e.g., ethoxy, halogen) .
- Bioisosteric Replacement: Substitute the cyclohexyl group with bicyclic systems (e.g., adamantane) to enhance target affinity .
- Assay Parallelism: Test derivatives in parallel assays (e.g., kinase panels, cytotoxicity) to correlate structural changes with activity trends .
Advanced: What methodologies identify its biological targets?
Answer:
Target identification employs:
- Affinity Chromatography: Immobilize the compound on sepharose beads and pull down interacting proteins from cell lysates .
- Crystallography: Co-crystallize with suspected targets (e.g., kinases) to resolve binding modes .
- Computational Docking: Use AutoDock Vina to screen against protein databases (e.g., PDB) and prioritize candidates for experimental validation .
Advanced: How should contradictory bioactivity data between studies be resolved?
Answer:
Address discrepancies via:
- Assay Standardization: Re-test under uniform conditions (e.g., ATP concentration in kinase assays) .
- Purity Analysis: Verify compound integrity (HPLC, LC-MS) to rule out degradation products .
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .
Basic: What safety precautions are required during handling?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
